Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate
Description
Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate is a pyrrolidine-based compound featuring a 4-fluorobenzoyl substituent at the nitrogen atom, a hydroxyl group at the C4 position of the pyrrolidine ring, and a methyl ester at the C2 carboxylate group. The hydroxyl group at C4 may contribute to hydrogen bonding, affecting solubility and target binding . This structural framework is shared with several analogs, making comparative analysis critical for understanding its unique properties.
Properties
IUPAC Name |
methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO4/c1-19-13(18)11-6-10(16)7-15(11)12(17)8-2-4-9(14)5-3-8/h2-5,10-11,16H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNFIHUMOVLUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=C(C=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate typically involves the reaction of 4-fluorobenzoyl chloride with a pyrrolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then esterified using methanol to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate and Analogs
Key Observations :
- Synthesis Efficiency : Methyl ester derivatives (e.g., 3e ) exhibit higher yields (79%) compared to tert-butyl esters (4e, 75% yield), likely due to reduced steric hindrance during synthesis .
- Physical State : The presence of a hydroxyl group in the target compound may favor solid-state formation, similar to 3e (white solid), whereas bulky tert-butyl esters (4e) form oils .
- Substituent Impact : The 4-fluorobenzoyl group is recurrent in analogs (e.g., 3e, 4e ; compound 26 ), suggesting its utility in enhancing stability or bioactivity.
Molecular Weight and Structural Complexity
- The Boc-protected analog in (150.6 g/mol) is lighter than the target compound (exact weight unspecified), highlighting how protective groups (Boc vs. 4-fluorobenzoyl) alter molecular weight and steric bulk.
Biological Activity
Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate, a compound with the chemical formula C13H14FNO4 and CAS number 318247-24-4, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
This compound has been studied for its interaction with various biological targets. Notably, it has shown potential in inhibiting certain enzymes and pathways involved in disease processes.
Enzyme Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and carbonic anhydrases (CAs). For instance, related compounds have demonstrated Ki values in the nanomolar range for AChE inhibition, suggesting a strong potential for neuroprotective applications .
Pharmacological Effects
- Neuroprotective Potential : The ability to inhibit AChE positions this compound as a candidate for addressing neurodegenerative diseases like Alzheimer's.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may interfere with tumor cell proliferation by modulating key signaling pathways.
Study on Acetylcholinesterase Inhibition
A study focused on the inhibitory effects of various compounds on AChE revealed that this compound could potentially exhibit similar properties to known inhibitors. This study reported Ki values ranging from 22.13 nM to 62.11 nM for related compounds .
Antitumor Activity Assessment
In vitro assays have been conducted to evaluate the antitumor properties of this compound. These studies suggest that the compound may inhibit cell growth in various cancer cell lines, although further research is necessary to elucidate the precise mechanisms involved.
Safety Data
The safety data sheet indicates that while there are no specific uses advised against, appropriate handling measures should be taken due to potential irritant properties .
Endocrine Disruption Potential
Current literature does not indicate any endocrine-disrupting properties associated with this compound .
Q & A
Q. What are the key considerations for synthesizing Methyl 1-(4-fluorobenzoyl)-4-hydroxypyrrolidine-2-carboxylate in a laboratory setting?
- Methodology : A stepwise approach is recommended: (i) Couple 4-fluorobenzoyl chloride with methyl 4-hydroxypyrrolidine-2-carboxylate under Schotten-Baumann conditions (inert atmosphere, low temperatures). (ii) Optimize reaction yield using statistical design of experiments (DoE) to assess variables like solvent polarity, temperature, and catalyst loading . (iii) Purify via column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) .
- Critical Data : Monitor reaction progress via TLC or HPLC. Purity (>98%) should be confirmed by NMR and mass spectrometry .
Q. How can the stereochemistry and conformation of this compound be characterized?
- Methodology : (i) X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Cu-Kα radiation, 293 K conditions) . (ii) NMR : Analyze coupling constants (e.g., ) to confirm diastereomeric ratios and hydrogen bonding involving the hydroxyl group . (iii) Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .
Q. What stability challenges arise during storage and handling of this compound?
- Methodology : (i) Assess hygroscopicity by monitoring weight changes under controlled humidity. (ii) Perform accelerated degradation studies (40°C/75% RH) to identify labile groups (e.g., ester hydrolysis or fluorobenzoyl cleavage) . (iii) Store under inert gas (argon) at -20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational reaction path search methods improve synthesis efficiency?
- Methodology : (i) Use quantum chemical calculations (e.g., Gaussian, ORCA) to model transition states and intermediates. (ii) Apply ICReDD’s feedback loop: Validate computational predictions with small-scale experiments, then refine calculations using empirical data . (iii) Example: Optimize coupling reactions by minimizing steric hindrance between the fluorobenzoyl group and pyrrolidine ring .
Q. What strategies resolve contradictions in reported enantiomeric purity for derivatives of this compound?
- Methodology : (i) Compare chiral HPLC methods (e.g., Chiralpak IA column, isopropanol/hexane mobile phase) with polarimetry. (ii) Synthesize and characterize enantiopure reference standards via enzymatic resolution or asymmetric catalysis . (iii) Reconcile discrepancies by verifying solvent effects on optical rotation .
Q. How can membrane separation technologies enhance purification scalability?
Q. What in vivo metabolic pathways are hypothesized for this compound?
- Methodology : (i) Conduct radiolabeled studies (e.g., C-tracing) in rodent models to identify hydroxylation or glucuronidation sites. (ii) Use LC-MS/MS to detect phase I/II metabolites in plasma and urine. (iii) Cross-reference with structural analogs (e.g., proline derivatives) to predict esterase-mediated hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
